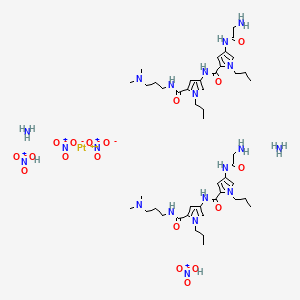

Pt-Bis-netropsin

Description

Properties

IUPAC Name |

4-[(2-aminoacetyl)amino]-N-[5-[3-(dimethylamino)propylcarbamoyl]-1-propylpyrrol-3-yl]-1-propylpyrrole-2-carboxamide;azane;nitric acid;platinum(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C23H37N7O3.2HNO3.2NO3.2H3N.Pt/c2*1-5-9-29-16-18(13-19(29)22(32)25-8-7-11-28(3)4)27-23(33)20-12-17(26-21(31)14-24)15-30(20)10-6-2;4*2-1(3)4;;;/h2*12-13,15-16H,5-11,14,24H2,1-4H3,(H,25,32)(H,26,31)(H,27,33);2*(H,2,3,4);;;2*1H3;/q;;;;2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRICQDIIIWVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCCN(C)C)CCC)NC(=O)CN.CCCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCCN(C)C)CCC)NC(=O)CN.N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H82N20O18Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132642-25-2 | |

| Record name | Pt-Bis-netropsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132642252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemoinformatic Design Approaches for Pt Bis Netropsin

Strategies for Covalent Linkage of Netropsin (B1678217) Fragments via Platinum Centers

The core structural feature of Pt-Bis-netropsin is the covalent linkage of two netropsin moieties through a platinum(II) coordination complex. This union is critical for its enhanced DNA binding affinity and sequence specificity compared to the monomeric netropsin. The synthetic approaches to achieve this linkage are multifaceted, with a primary focus on creating a stable and well-defined molecular architecture.

Tail-to-Tail Linkage Architectures

The predominant architectural motif in this compound is the "tail-to-tail" linkage. In this configuration, the terminal carboxyl groups of two netropsin molecules are functionalized to coordinate with a central platinum atom. A key example of this is the cis-diammine Pt(II)-bridged bis-netropsin. nih.gov The synthesis of such compounds involves the reaction of a modified netropsin analogue, where the C-terminus is functionalized with a suitable coordinating group, with a platinum(II) precursor like cisplatin (B142131). nih.gov

The general synthetic strategy involves the initial synthesis of netropsin fragments, often utilizing solid-phase peptide synthesis techniques. The C-terminal end of the netropsin analogue is then modified to introduce a ligand capable of coordinating to the platinum center. This is followed by a coordination reaction with a suitable platinum(II) salt, such as potassium tetrachloroplatinate(II), under controlled conditions to yield the desired tail-to-tail linked dimer. Purification of the final product is typically achieved through chromatographic techniques.

Influence of Linker Chemistry and Length on Compound Modularity

Research on various bis-netropsin analogues, including those with oligomethylene linkers of varying lengths, has demonstrated that the linker length is a critical determinant of binding affinity and specificity. nih.gov Shorter linkers can impose conformational constraints, potentially leading to a pre-organized structure that favors binding to specific DNA sequences. Conversely, longer and more flexible linkers may allow the two netropsin moieties to bind to more distant sites on the DNA or to adopt different binding modes. For instance, studies on dimeric aminoglycosides have shown that there is an optimal linker length for achieving the highest binding affinity to a specific DNA structure. nih.gov

The chemical nature of the linker, beyond its length, also contributes to the compound's properties. For example, the incorporation of different functional groups within the linker can influence solubility, cell permeability, and even introduce additional interactions with the DNA. This modularity allows for the fine-tuning of the pharmacological profile of this compound analogues.

Semi-Automatic and Combinatorial Synthesis Techniques for this compound Analogues

To explore the vast chemical space and optimize the DNA-binding and biological properties of this compound, semi-automatic and combinatorial synthesis approaches have been investigated. These techniques enable the rapid generation of libraries of analogues with systematic variations in the netropsin fragments and the linking moiety.

Solid-phase synthesis has been a cornerstone for the efficient production of netropsin and its analogues. nih.gov This methodology can be adapted for the semi-automatic synthesis of this compound precursors. By anchoring the initial building block of the netropsin fragment to a solid support, reagents can be added in a stepwise manner, with excess reagents and byproducts being easily washed away. This approach is amenable to automation, allowing for higher throughput.

Combinatorial chemistry offers a powerful strategy to create large and diverse libraries of this compound analogues. wikipedia.orgcrsubscription.com By employing a "split-and-pool" synthesis strategy on a solid support, a multitude of different netropsin fragments can be generated. wikipedia.org These fragments can then be cleaved from the resin and subjected to the platinum-mediated dimerization reaction. This approach allows for the systematic variation of the pyrrole (B145914) and imidazole (B134444) building blocks within the netropsin arms, leading to a diverse library of compounds that can be screened for enhanced DNA binding affinity and sequence selectivity. nih.gov

Computational Design and Predictive Modeling in this compound Development

Computational chemistry and molecular modeling have become indispensable tools in the rational design and development of DNA-binding agents like this compound. These in silico approaches provide valuable insights into the molecular interactions governing DNA recognition and can predict the binding affinity and specificity of novel analogues, thereby guiding synthetic efforts.

Molecular docking simulations are employed to predict the preferred binding mode of this compound in the minor groove of DNA. These simulations can help to understand how the molecule orients itself within the groove and which specific hydrogen bonds and van der Waals interactions contribute to the stability of the complex. The thermodynamic profiles of netropsin binding to DNA have been extensively studied, providing a foundation for these computational models. nih.gov

Molecular Recognition and Binding Mechanisms of Pt Bis Netropsin with Nucleic Acids

DNA Minor Groove Binding Selectivity and Specificity

Pt-Bis-netropsin and related molecules interact strongly and selectively with A-T clusters, particularly those containing 8 to 10 base pairs nih.gov. This selective binding is a hallmark of minor groove binders like netropsin (B1678217), which generally prefer A-T rich regions due to the narrower minor groove width and the absence of the guanine (B1146940) 2-amino group, which would sterically hinder binding science.govsigmaaldrich.com.

This compound demonstrates a clear preference for binding to A-T rich sequences, stabilizing the structure of these regions and inhibiting the fluctuation opening of A-T base pairs acs.org. Footprinting studies have shown that this compound binds to minor groove sites typically comprising 4 or 5 base pairs, predominantly composed of alternating A and T residues core.ac.uk. This recognition is driven by the ability of the ligand to form specific hydrogen bonds with the N3 of adenine (B156593) and the O2 of thymine (B56734), displacing ordered water molecules from the minor groove uni.luwikipedia.org.

Detailed footprinting and circular dichroism (CD) spectroscopy studies have identified specific DNA sequences that serve as preferred binding sites for this compound. For instance, the sequence 5'-TTTTAAAA-3' has been identified as a strong affinity binding site for cis-diammine Pt(II)-bridged bis-netropsin, while binding to 5'-AAAATTTT-3' is less strong nih.gov. This compound also protects the A+T cluster present in the OriS region of herpes simplex virus type 1 DNA and other DNA segments containing symmetry-related tetramers of adenine and thymine residues separated by one or two GC base pairs, such as 5′-TATAGGTATA-3′ acs.org. The precision of cleavage experiments enabled by the platinum atom allows for the determination of ligand location on DNA with approximately one-nucleotide accuracy, facilitating the comparison of affinities for adjacent or partially overlapped binding sites dokumen.pub.

Table 1: Preferred DNA Binding Sites of this compound

| DNA Sequence Motif | Binding Preference | Reference |

| 5'-TTTTAAAA-3' | Strongest affinity | nih.gov |

| 5'-AAAATTTT-3' | Less strong affinity | nih.gov |

| A+T cluster in OriS | Preferred | acs.org |

| 5′-TATAGGTATA-3′ | Clear footprint | acs.org |

| (A-T) rich, 8-10 bp | Strong and selective | nih.gov |

Conformational States and Binding Stoichiometry within DNA Complexes

The interaction of this compound with DNA is characterized by its ability to adopt different conformational states, leading to varied binding stoichiometries within the DNA minor groove. Two primary types of complexes have been identified: the extended conformation and the folded hairpin form.

In its extended conformation, this compound binds to DNA with a saturating ratio of approximately one ligand molecule per 9 A-T base pairs. In this mode, the ligand is thought to penetrate deeply within the minor groove, establishing specific hydrogen bonds between its amine/ammonium NH groups and the N3 atoms of adenine and/or the O2 atoms of thymine bases uni.lu. This mode is often observed with poly[d(AT)]·poly[d(AT)].

This compound can also bind to DNA in a folded hairpin conformation. In this mode, the binding approaches saturation when one this compound molecule is bound per four or five A-T base pairs. The hairpin form of the this compound complex is typically built on the basis of a parallel side-by-side peptide motif, where the two netropsin fragments are oriented in parallel within the minor groove. Circular dichroism (CD) spectroscopy is a key technique used to distinguish this parallel orientation, characterized by two intense positive CD bands near 290 nm and 328 nm. In contrast, other bis-netropsins, particularly those with head-to-tail linkages, can form hairpin complexes based on an antiparallel side-by-side peptide motif.

Table 2: Binding Modes and Stoichiometries of this compound

| Binding Mode | Stoichiometry (Ligand:Base Pairs) | Key Features | Reference |

| Extended Conformation | 1:9 A-T base pairs | Deep minor groove penetration, H-bonding with A-N3/T-O2 | uni.lu |

| Hairpin Form (Parallel) | 1:4-5 A-T base pairs | Parallel side-by-side peptide motif, characteristic CD spectra (290 nm, 328 nm) |

Further analysis of this compound binding has revealed the formation of "sandwich type" complexes. In this scenario, two netropsin residues of a single this compound molecule can arrange as a parallel hairpin, forming a tight complex with a sequence of four alternating A-T pairs nih.gov. This mode of binding is characterized by specific CD difference spectra, including a shift in the positive long wavelength maximum and the appearance of a shoulder, indicative of the netropsin fragments binding in a sandwich form, potentially with an antiparallel orientation in some cases nih.gov. Additionally, "sandwich type" complex formation can also refer to the adhesion of halves of two bis-netropsin molecules bound at neighboring, overlapping binding sites, forming a dimeric complex nih.gov.

Thermodynamics of this compound-DNA Binding

The binding of this compound to DNA is characterized by its ability to form two primary types of complexes with double-stranded DNA, specifically with poly[d(AT)]•poly[d(AT)] and DNA oligomers containing nucleotide sequences such as 5′-CC(TA)nCC-3′ (where n = 4, 5, and 6). nih.goveasychem.orgnih.govnih.gov

The first type of complex involves this compound binding in an extended conformation. In this mode, the binding approaches saturation with a stoichiometry of approximately one this compound molecule per nine AT-base pairs. nih.goveasychem.orgnih.govnih.gov This extended binding suggests that the molecule spans a significant region within the minor groove of the DNA helix. For instance, binding to poly(dA)•poly(dT) reaches saturation at a ratio of one this compound molecule per 11 base pairs, indicating that each bound bis-netropsin molecule extends over one turn of the DNA helix in the minor groove, with its two netropsin-like fragments engaging in specific interactions with the AT-base pairs. easychem.org

The second and notably distinct complex type is formed when this compound binds to DNA in a folded hairpin conformation. This binding mode reaches saturation when one this compound molecule is bound per four or five AT-base pairs, indicating a more compact interaction. nih.goveasychem.orgnih.govnih.gov The hairpin form of the this compound complex is constructed upon a parallel side-by-side peptide motif, which is inserted into the minor groove of the DNA. nih.goveasychem.orgnih.govnih.gov Circular Dichroism (CD) spectral profiles characteristic of this hairpin binding exhibit two intense positive CD bands near 290 nm and 328 nm, distinguishing it from other bis-netropsins that may utilize different structural motifs for hairpin binding. nih.govnih.govnih.gov

In a broader thermodynamic context, the binding of netropsin, a core component of this compound, to DNA is predominantly driven by enthalpy, demonstrating a high binding affinity (equilibrium constant, K, approximately 10^9 at 25°C). This strong affinity is largely attributed to the deep penetration of the drug into the minor groove, which facilitates crucial drug-DNA interactions. Furthermore, positive binding entropies observed reflect contributions from molecular events beyond merely the disruption of the water spine. The thermodynamic binding data primarily indicate localized drug-DNA interactions rather than extensive, long-range binding-induced conformational changes in regions distant from the binding site. sigmaaldrich.com

Table 1: Stoichiometry of this compound Binding to DNA

| Binding Conformation | DNA Target | Saturating Ratio (this compound : Base Pairs) |

| Extended | poly[d(AT)]•poly[d(AT)], DNA oligomers | 1 : 9 AT-base pairs nih.goveasychem.orgnih.govnih.gov |

| Extended | poly(dA)•poly(dT) | 1 : 11 base pairs easychem.org |

| Hairpin | poly[d(AT)]•poly[d(AT)], DNA oligomers | 1 : 4-5 AT-base pairs nih.goveasychem.orgnih.govnih.gov |

Interaction with Single-Stranded Oligonucleotides and Hairpin Structures

This compound demonstrates significant interactions with single-stranded oligonucleotides and specific hairpin structures, particularly those found in viral replication origins. Studies on the interaction of this compound with a 64-nucleotide single-stranded oligonucleotide (OriS*), corresponding to the upper strand at the origin of replication of herpes virus, revealed notable differences in binding and thermostability of the resulting complexes, as determined by CD spectroscopy and UV melting studies. citeab.com

These molecules exhibit strong and selective binding to AT-clusters comprising 8 to 10 base pairs. citeab.comciteab.com A key aspect of the antiviral activity of bis-netropsins is their capacity to inhibit the fluctuation opening of AT base pairs within A+T clusters and to stabilize the structure of AT-rich hairpins present in single-stranded oligonucleotides, such as those corresponding to the upper chain in the minimal duplex OriS. citeab.comufsc.br

Research has shown that this compound can decrease the rate of ATP-dependent unwinding of the AT-rich hairpin by the herpes simplex virus type 1 (HSV1) origin binding protein (OBP). For instance, the mean unwinding time (T1) was observed to increase from 113.5 ± 14.7 minutes in the absence of this compound to 169.6 ± 22.7 minutes in its presence. ufsc.br This stabilization effect highlights its potential to interfere with DNA unwinding processes critical for viral replication.

Table 2: Effect of this compound on AT-rich Hairpin Unwinding by HSV1 OBP

| Condition | Mean Unwinding Time (T1) ± Standard Deviation (min) |

| Without this compound | 113.5 ± 14.7 ufsc.br |

| With this compound | 169.6 ± 22.7 ufsc.br |

Furthermore, this compound effectively protects A+T clusters from cleavage by DNase I. At lower binding concentrations, this compound demonstrates a stronger affinity for the A+T cluster and protects a more extended DNA region compared to other bis-netropsin derivatives. ufsc.br

Cis-diammine Pt(II)-bridged bis-netropsin binds to specific DNA oligomers, such as 5′-CCTATATCC-3′, in a parallel-stranded hairpin form with a 1:1 stoichiometry. science.gov The binding affinity of this compound in its hairpin form to various DNA oligomers, including 5′-CCTATATCC-3′ (I), 5′-CCTTAATCC-3′ (II), 5′-CCTTATTCC-3′ (III), 5′-CCTTTTTCC-3′ (IV), and 5′-CCAATTTCC-3′ (V), exhibits a specific hierarchy, decreasing in the order I = II > III > IV > V. science.gov

Table 3: Binding Affinity Hierarchy of this compound (Hairpin Form) to DNA Oligomers

| Oligonucleotide Sequence | Relative Binding Affinity |

| 5′-CCTATATCC-3′ (I) | High |

| 5′-CCTTAATCC-3′ (II) | High |

| 5′-CCTTATTCC-3′ (III) | Moderate |

| 5′-CCTTTTTCC-3′ (IV) | Low |

| 5′-CCAATTTCC-3′ (V) | Lowest |

Physicochemical Characterization of Pt Bis Netropsin Nucleic Acid Interactions

Spectroscopic Analysis of Complex Formation

Spectroscopic techniques are pivotal in elucidating the dynamics of Pt-Bis-netropsin binding to DNA. They offer a non-invasive means to monitor changes in molecular structure and conformation in real-time.

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for studying the conformational changes in DNA upon ligand binding. nih.govnih.gov The interaction of this compound with DNA induces significant changes in the CD spectrum of the nucleic acid, providing insights into the binding mode and the resulting DNA conformation.

This compound, a synthetic ligand composed of two netropsin-like fragments linked by a cis-diammineplatinum(II) group, exhibits complex binding behavior with DNA. genesilico.pl CD studies have revealed that this compound can form two distinct types of complexes with poly[d(AT)]·poly[d(AT)] and DNA oligomers containing A·T-rich sequences. genesilico.pl

The first complex corresponds to the binding of this compound in an extended conformation, with a saturation ratio of one ligand molecule per nine AT base pairs. genesilico.pl The second, more complex binding mode involves the ligand adopting a folded hairpin conformation. This hairpin structure is based on a parallel side-by-side peptide motif that inserts into the minor groove of the DNA. genesilico.pl This hairpin complex saturates at a ratio of one this compound molecule per four to five AT base pairs. genesilico.pl The CD spectral profiles for these two binding modes are distinct, with the hairpin form showing two intense positive CD bands near 290 nm and 328 nm. genesilico.pl

The binding affinity of the hairpin form of this compound is sequence-dependent. Studies with various DNA oligomers have shown that the affinity decreases in the order of 5′-CCTATATCC-3′ (I) = 5′-CCTTAATCC-3′ (II) > 5′-CCTTATTCC-3′ (III) > 5′-CCTTTTTCC-3′ (IV) > 5′-CCAATTTCC-3′ (V). tandfonline.com This indicates a preference for alternating A-T sequences. tandfonline.com

| Binding Mode | Saturation Ratio (Ligand:Base Pairs) | Key CD Spectral Features | Reference |

|---|---|---|---|

| Extended Conformation | 1:9 (AT pairs) | Distinct from hairpin mode | genesilico.pl |

| Hairpin Conformation | 1:4-5 (AT pairs) | Two intense positive bands near 290 nm and 328 nm | genesilico.pl |

Fluorescence-based techniques are highly sensitive for studying ligand-DNA interactions, including binding affinity and kinetics. Fluorescence quenching and displacement assays are commonly employed. In a typical displacement assay, a fluorescent dye that binds to DNA, such as ethidium (B1194527) bromide (EtBr) or Hoechst 33258, is used. researchgate.net The binding of another molecule, like this compound, can displace the fluorescent probe, leading to a quenching of its fluorescence. researchgate.net

For instance, the displacement of ethidium bromide, an intercalator, or Hoechst 33258, a minor groove binder, from a DNA-dye complex can be monitored upon the addition of this compound. The extent of fluorescence quenching provides information about the binding of the ligand and its ability to compete with the fluorescent probe for binding sites. Netropsin (B1678217) and its derivatives are known minor-groove binders and would be expected to efficiently displace other minor-groove binding dyes. researchgate.net The quenching of fluorescence can be used to determine binding constants and to understand the binding mode of the ligand. researchgate.netresearchgate.net

| Methodology | Principle | Information Obtained | Reference |

|---|---|---|---|

| Fluorescence Quenching/Displacement Assay | Displacement of a DNA-bound fluorescent probe (e.g., Hoechst 33258) by the ligand, leading to a decrease in fluorescence intensity. | Binding affinity, binding mode (e.g., minor groove vs. intercalation), and competitive binding. | researchgate.netresearchgate.net |

Electrophoretic Mobility Shift Assays (EMSA) for Binding Assessment

Electrophoretic mobility shift assay (EMSA), also known as a gel retardation assay, is a widely used technique to detect protein-nucleic acid interactions and can be adapted to study small molecule-DNA interactions. nih.govresearchgate.netthermofisher.com The principle of EMSA is that a DNA fragment bound by a protein or a small molecule will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound DNA. thermofisher.comnih.gov

This technique can be used to assess the binding of this compound to DNA. The formation of a this compound-DNA complex would result in a retarded band on the gel compared to the lane with DNA alone. EMSA is also valuable for resolving complexes of different stoichiometries or conformations. thermofisher.com Furthermore, it can be used to study how the binding of this compound might influence the interaction of proteins, such as transcription factors, with their DNA recognition sites. The binding of netropsin and its derivatives has been shown to alter DNA curvature, which can be detected by changes in electrophoretic mobility. mdpi.com

| Parameter Assessed | Expected Observation in EMSA | Reference |

|---|---|---|

| Binding to DNA | Appearance of a slower migrating band corresponding to the ligand-DNA complex. | nih.govthermofisher.com |

| Conformational Changes in DNA | Alterations in the mobility of the DNA fragment upon ligand binding. | nih.govmdpi.com |

| Stoichiometry of Binding | Resolution of multiple bands corresponding to different ligand-DNA ratios. | thermofisher.com |

DNA Footprinting Techniques for Binding Site Delineation

DNA footprinting is a high-resolution technique used to identify the specific binding sites of a ligand on a DNA molecule. The underlying principle is that a bound ligand protects the DNA from cleavage by a chemical or enzymatic agent.

DNase I footprinting is a classic method for locating the binding sites of proteins and small molecules on DNA. upenn.edunih.govspringernature.com The technique involves partially digesting a radiolabeled DNA fragment with DNase I in the presence and absence of the binding ligand. The ligand-bound DNA is protected from cleavage at its binding site. nih.gov When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint," a gap in the ladder of DNA fragments. springernature.com

DNase I footprinting has been instrumental in characterizing the sequence-selective binding of small molecules like netropsin to DNA. nih.gov This method can be used to precisely map the binding sites of this compound on a DNA fragment, revealing its sequence preferences. nih.gov Quantitative analysis of DNase I footprinting data can also provide estimates of the binding affinities for different sites. scispace.comnih.gov

Hydroxyl radical footprinting is another powerful technique for mapping ligand-DNA interactions, offering higher resolution than DNase I footprinting. nih.govchemrxiv.org Hydroxyl radicals, often generated by the Fenton reaction (Fe(II)-EDTA and hydrogen peroxide), cleave the DNA backbone with little sequence specificity. nih.govnih.gov This allows for a more detailed and precise delineation of the ligand's binding site. nih.gov

The binding of a ligand like this compound to the minor groove of DNA will protect the sugar-phosphate backbone from hydroxyl radical cleavage, resulting in a clear footprint. This method has been successfully used to study the binding of netropsin and distamycin A to AT-rich sequences in the minor groove. nih.gov The near-sequence-neutral cleavage pattern of hydroxyl radicals provides a significant advantage for accurately defining the boundaries of the ligand binding site. nih.gov

| Technique | Cleavage Agent | Principle of Detection | Resolution | Reference |

|---|---|---|---|---|

| DNase I Footprinting | Deoxyribonuclease I (DNase I) | Enzymatic cleavage is inhibited at the ligand binding site, creating a "footprint" on a sequencing gel. | Lower, influenced by the size of the enzyme. | upenn.edunih.govnih.gov |

| Hydroxyl Radical Footprinting | Hydroxyl radicals (•OH) | Chemical cleavage of the DNA backbone is blocked by the bound ligand. | Higher, due to the small size and low sequence specificity of the radical. | nih.govnih.govnih.gov |

Mechanistic Insights into Pt Bis Netropsin Mediated Cellular Processes

DNA Adduct Formation and Damage Induction

The interaction of Pt-Bis-netropsin with DNA leads to the formation of adducts and induction of damage through distinct mechanisms, particularly when exposed to X-ray irradiation.

Platinum-Mediated Sequence-Specific DNA Cleavage via X-ray Ionization

This compound exhibits selective binding to specific DNA sites oup.comnih.govnih.gov. When complexes of this compound and DNA are subjected to X-ray irradiation, a platinum-mediated, sequence-specific cleavage of the DNA is observed at these precise binding locations oup.comnih.govnih.govoup.comresearchgate.net. This phenomenon allows for the highly accurate determination of the ligand's position on the DNA, with a resolution of approximately one nucleotide oup.comnih.govnih.gov. The underlying principle for this cleavage is the high efficiency with which heavy atoms, such as platinum, absorb X-rays, leading to localized energy deposition and subsequent damage oup.comresearchgate.netresearchgate.net.

Role of Auger Electrons in DNA Strand Scission

The DNA cleavage activity induced by this compound upon X-ray irradiation is primarily attributed to the emission of Auger electrons from the platinum atom oup.comnih.govnih.gov. The Auger effect occurs when an inner-shell electron vacancy, created by X-ray absorption, is filled by an electron from a higher energy shell. The excess energy from this transition is then transferred to another electron, the Auger electron, which is subsequently ejected from the atom oup.comresearchgate.netopenmedscience.comwikipedia.org. These low-energy Auger electrons possess high linear energy transfer (LET) and are highly reactive, causing significant, localized damage to adjacent biomolecules openmedscience.comtaylorandfrancis.comsnmjournals.org. Specifically, they lead to the rupture of deoxyribose residues on both DNA strands in the immediate vicinity of the platinum atom within the complex oup.comnih.govnih.govopenmedscience.comwikipedia.org. This process results in the formation of a multi-charged positive ion and short-lived radiolysis products, which can generate radical centers on the DNA double helix oup.com. Research suggests that the cleavage of the DNA sugar-phosphate backbone, particularly in the presence of radical scavengers like 1M glycerol, is predominantly due to the neutralization of the multiply charged Auger ion, rather than solely from Auger electron-induced radiolysis researchgate.net.

Impact on DNA Topology and Dynamics

This compound's interaction with DNA extends beyond direct adduct formation, significantly influencing DNA topology and dynamic processes such as unwinding.

Inhibition of DNA Unwinding by Helicase Enzymes (e.g., HSV1 UL9 OBP)

This compound and similar minor groove binding ligands are potent inhibitors of DNA unwinding by helicase enzymes, notably the Herpes Simplex Virus type 1 (HSV1) origin-binding protein (OBP), encoded by the UL9 gene tandfonline.comnih.govnih.govnih.govresearchgate.net. HSV1 OBP is a crucial DNA helicase essential for viral DNA replication, binding specifically to viral replication origins like OriS tandfonline.comnih.govnih.govnih.govresearchgate.net. This compound selectively binds to the AT-spacer region within OriS, which is an adenine-thymine (A+T) cluster located between the helicase's interaction sites I and II tandfonline.comnih.govnih.govnih.govresearchgate.netresearchgate.net. By stabilizing the structure of this AT-rich region, this compound prevents the thermal fluctuation-induced opening of AT base pairs, a necessary step for DNA unwinding by OBP tandfonline.comnih.govnih.govnih.govresearchgate.net. Kinetic studies utilizing Förster resonance energy transfer (FRET) have quantitatively demonstrated that this compound decreases the rate of ATP-dependent unwinding of both the OriS duplex and AT-rich hairpin structures by OBP tandfonline.comnih.govnih.govnih.govresearchgate.net.

Table 1: Effect of this compound on HSV1 UL9 OBP DNA Unwinding Rate

| Condition | Mean Unwinding Time (minutes) | Reference |

| Without this compound | 113.5 ± 14.7 | tandfonline.comnih.gov |

| With this compound | 169.6 ± 22.7 | tandfonline.comnih.gov |

Stabilization of AT-Rich DNA Regions and Hairpin Structures

This compound exhibits strong and selective binding to AT-clusters comprising 8 to 10 base pairs researchgate.netresearchgate.netresearchgate.net. This preferential binding leads to a significant stabilization of AT-rich DNA regions, effectively inhibiting the fluctuation-induced opening of AT base pairs tandfonline.comnih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.net. Furthermore, the compound is known to stabilize the structure of AT-rich hairpin formations, particularly those found in single-stranded oligonucleotides that correspond to the upper chain in the minimal OriS duplex tandfonline.comnih.govnih.govresearchgate.net. This stabilization effect is crucial as it prevents the necessary conformational changes in the DNA that are required for helicase-mediated unwinding tandfonline.comnih.govnih.govresearchgate.net. Observations also indicate that this compound can bind to DNA oligomers in a parallel-stranded hairpin form, further highlighting its capacity to influence DNA topology and dynamics tandfonline.com.

Influence on DNA Bending and Conformation

This compound, a platinum-containing minor groove binder, demonstrates a notable influence on DNA conformation, particularly through its selective interaction with AT-rich sequences. Footprinting studies have revealed that this compound preferentially binds to the AT-spacer within the herpes simplex virus type 1 (HSV-1) origin of replication (OriS) chemblink.comresearchgate.netufsc.br. This binding event is crucial as it stabilizes the structure of the AT-rich region, thereby inhibiting the natural fluctuation and opening of AT-base pairs chemblink.comresearchgate.netufsc.br. Such fluctuation is a prerequisite for the unwinding of DNA by the origin-binding protein (OBP), a DNA helicase essential for viral replication chemblink.comresearchgate.netufsc.br. The antiviral activity observed with bis-netropsins is directly linked to their capacity to impede this fluctuation and stabilize the AT-rich hairpin structure in single-stranded oligonucleotides corresponding to the OriS duplex chemblink.comresearchgate.net.

Related minor groove binders, such as netropsin (B1678217), also exert significant, sequence-dependent effects on DNA conformation. Netropsin has been shown to induce substantial bending in intrinsically unbent DNA sequences, making them migrate as if they were as bent as an A5 tract nih.gov. Conversely, netropsin binding can also lead to the straightening of A-tracts, effectively eliminating their intrinsic curvature nih.gov.

Table 1: Influence of Netropsin on DNA Bending Angles

| DNA Sequence | Intrinsic Bending Angle (°) | Bending Angle with Netropsin (°) | Effect of Netropsin | Source |

| cis A5 | Bent | Increased mobility, straightening to 16° | Straightening | nih.gov |

| cis ATATA | Very little bending | Bending to 19° | Significant Bending | nih.gov |

Interrogation of Macromolecular Synthesis Pathways

This compound and related minor groove binders play a role in modulating key macromolecular synthesis pathways within cellular models, primarily through their interactions with DNA.

Inhibition of DNA Synthesis in Cellular Models

The ability of minor groove binders to inhibit DNA synthesis has been demonstrated in various cellular models. Studies involving cationic bis-indoles, which share structural and chemical features with established DNA minor groove-targeted compounds, revealed that those with high DNA binding affinity significantly inhibited DNA synthesis in both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) organisms science.gov. Netropsin, a foundational minor groove binder often used as a control compound, was found to be most active against DNA synthesis in E. coli science.gov.

The potent antibacterial and antiviral activities of these compounds are largely attributed to their DNA binding activity, which directly leads to the inhibition of DNA synthesis science.govnih.gov. Furthermore, DNA-binding agents, including bis-netropsin, are known to interfere with the catalytic activities of topoisomerases. Topoisomerases are nuclear enzymes critical for regulating the topological and conformational changes in DNA that are essential for cellular processes such as DNA replication. By disrupting topoisomerase function, this compound can impede the necessary DNA unwinding and re-ligation steps required for replication.

Inhibition of RNA Synthesis in Cellular Models

Beyond DNA synthesis, this compound and its analogues also impact RNA synthesis. Research on high-affinity DNA-binding bis-indoles indicated that these compounds were highly active against RNA synthesis in both S. aureus and E. coli science.gov. Similarly, netropsin exhibited significant activity against RNA synthesis in S. aureus and against both DNA and RNA synthesis in E. coli science.gov. The mechanism underlying this inhibition is thought to be the direct binding of these compounds to the minor groove of DNA, which subsequently interferes with transcription science.govnih.gov. While the precise causal relationship between the biochemical blockade of RNA synthesis and eventual cell death requires further elucidation, the interference with this fundamental macromolecular process is a significant aspect of their biological activity medchemexpress.com.

Table 2: Relative Activity of Minor Groove Binders Against Macromolecular Synthesis Pathways

| Compound Type | Organism | DNA Synthesis Inhibition | RNA Synthesis Inhibition | Cell Wall Synthesis Inhibition | Source |

| Bis-indoles | S. aureus | High | High | High | science.gov |

| Bis-indoles | E. coli | High | High | High | science.gov |

| Netropsin | S. aureus | Moderate | High | Moderate | science.gov |

| Netropsin | E. coli | High | High | Moderate | science.gov |

Note: "High" indicates most active, "Moderate" indicates less active compared to other pathways for the specific compound.

Modulation of DNA-Repair Mechanisms (Conceptual)

The interaction of platinum-containing compounds with DNA often leads to DNA damage, which in turn elicits cellular DNA repair mechanisms. While this compound's direct modulation of specific DNA repair pathways is conceptual, its platinum moiety and DNA-binding properties suggest such an influence. Platinum-containing drugs like cisplatin (B142131) are well-known to bind to DNA, causing significant conformational changes, including bending of the DNA helix by approximately 30 degrees. This induced DNA damage triggers cellular DNA repair mechanisms, which can ultimately lead to apoptosis in affected cells.

This compound, containing a heavy platinum atom, has been shown to induce DNA cleavage. Studies have demonstrated that DNA in complexes with this compound or mercury salts undergoes cleavage in the vicinity of the heavy atom when exposed to radioactive isotopes emitting beta particles. This indicates a direct DNA-damaging potential. Furthermore, X-ray irradiation of this compound-DNA complexes results in platinum-mediated cleavage of DNA at specific sites. This cleavage is believed to be related to the emission of Auger electrons from the platinum atom, which causes the rupture of deoxyribose residues on both DNA strands near the platinum's position within the complex. The induction of such DNA lesions by this compound would conceptually necessitate the activation of cellular DNA repair pathways to address the damage, potentially leading to cell cycle arrest or programmed cell death if the damage is irreparable.

Structure Activity Relationships Sar of Pt Bis Netropsin and Analogues

Correlating Structural Modifications with DNA Binding Affinity and Specificity

The DNA binding of Pt-Bis-netropsin and its analogues is highly dependent on their structural features, leading to distinct binding affinities and sequence specificities. This compound and related molecules demonstrate a preference for binding to the AT-spacer within the Herpes Simplex Virus type 1 (HSV-1) origin of replication (OriS). nih.govidrblab.net This binding stabilizes the AT-rich DNA region, thereby inhibiting the fluctuation opening of AT-base pairs, a crucial step for DNA unwinding by the origin binding protein (OBP). nih.govidrblab.net

Studies have shown that cis-diammine Pt(II)-bridged bis-netropsin and bis-distamycin exhibit the strongest affinity for the 5′-TTTTAAAA-3′ DNA sequence. Conversely, their binding to the 5′-AAAATTTT-3′ sequence is weaker. wikipedia.org In contrast, parent compounds like netropsin (B1678217) and distamycin A, along with oligomethylene-bridged bis-netropsin, display considerably less sequence discrimination. wikipedia.org

Bis-netropsins (bis-Nts) demonstrate sequence-specific suppression of strong human DNA topoisomerase I (top I)-specific DNA cleavage sites. This specificity is attributed to differential ligand-induced structural alterations within the DNA. sigmaaldrich.com These compounds not only induce structural changes at their direct binding sites but also cause conformational changes in distant top I-specific DNA cleavage sites. sigmaaldrich.com The extent to which a bis-netropsin can alter DNA structure directly correlates with its anti-top I inhibitory activity. sigmaaldrich.com

The binding of netropsin itself, a monomeric precursor, is overwhelmingly enthalpy-driven and characterized by a very high binding affinity (approximately 10^9 at 25°C), which is achieved through deep penetration into the minor groove. science.gov This deep penetration is essential for forming the drug-DNA interactions responsible for its high binding affinity. science.gov Interestingly, in the context of netropsin, inosine-cytosine (I-C) base pairs can form binding sites that are thermodynamically equivalent to adenine-thymine (A-T) base pairs. science.gov The observed positive binding entropies suggest contributions from molecular events beyond just the disruption of the water spine. science.gov Thermodynamic binding data primarily reflect local netropsin-DNA interactions rather than long-range binding-induced conformational changes. science.gov The enhanced binding affinity associated with deep minor groove penetration is not primarily due to more favorable electrostatic interactions. science.gov

Influence of Linker Modifications on Biological Activity and DNA Interaction

The nature of the linker connecting the two netropsin-like fragments in bis-netropsins significantly impacts their DNA interaction and biological activity. This compound and its analogue Pt*-bis-netropsin are characterized by a glycinated cis-diammine-platinum group serving as the linker. nih.gov Other derivatives, such as 15Lys-bis-netropsin and Lys-bis-netropsin, utilize a triglycine (B1329560) and cadaverine (B124047) residue, respectively, as linkers. nih.gov The synthesis of dimer compounds like bis-netropsins and bis-distamycins with various covalent linkers is a strategy employed to enhance binding specificity. nih.govidrblab.net

Comparative studies highlight the importance of linker type; for instance, oligomethylene-bridged bis-netropsin exhibits less sequence discrimination than its Pt(II)-bridged counterpart. wikipedia.org Research on bis-netropsin and distamycin derivatives with flexible polymethylene tethers of varying lengths, connected at the central pyrrole (B145914) rings, has shown that despite their conformational freedom, these dimers can bind to five base pair long sequences and establish specific contacts with each DNA strand, such as in the 5′-TGTCA-3′ sequence. hznu.edu.cn For example, the binding affinity (K_a) of a specific tethered bis-netropsin analogue (Compound 24) was reported to be 1.1 × 10^6 M^-1. hznu.edu.cn

Further modifications to the linker, such as the addition of substituents, can influence DNA binding affinity. For Bis(Netropsin)-Succinamide, adding one or two substituents to the linker resulted in a stepwise decrease in DNA binding affinity. nih.gov Molecules with single hydroxyl substituents in the linker generally bound more strongly to DNA than those with single dimethylamino substituents. nih.gov Furthermore, hydroxyl-substituted molecules with an (S) configuration demonstrated stronger DNA binding compared to their (R) counterparts. nih.gov

The symmetry of the linker also plays a role: Bis(Netropsin)s linked with diacids possess C2-symmetrical DNA binding subunits and exhibit minimal DNA binding orientation preference. nih.gov Conversely, Bis(Netropsin)s linked with amino acids lack C2-symmetrical DNA binding subunits and show higher orientation preferences. nih.gov The length of the linker is also critical, with a tetramethylene linker providing better DNA protection than a pentamethylene linker in some bis-netropsins. fluoroprobe.com Interestingly, bis-netropsins with linkers connecting the C-ends of their netropsin fragments bind more tightly to the 5′-A4T4-3′ sequence, while those with a linker between the N-ends show better binding to 5′-T4A4-3′ sequences. fluoroprobe.com

However, not all linker modifications lead to enhanced activity. For instance, compounds from library 6, which contained a (CH2)5 linker, did not exhibit higher antiproliferative activity compared to compounds from library 1, and doubling the molecular length did not result in increased antiproliferative activity. researchgate.net

Table 1: Influence of this compound on OriS DNA Unwinding by OBP

| Condition | Mean T1 (min) ± SD nih.gov |

| Without this compound | 113.5 ± 14.7 |

| With this compound | 169.6 ± 22.7 |

Effects of Terminal Group Variations on Binding and Functionality

In the context of carbocyclic analogues of netropsin, compounds 4–7 feature unsubstituted N-terminal NH2 groups. citeab.com More direct modifications on bis-netropsins include the synthesis of compounds with Gly or L-Lys-Gly residues at their N-ends, which are explored for their DNA binding properties. fluoroprobe.com

Beyond simple amino acid residues, the incorporation of more complex functional groups at the termini has been investigated for therapeutic purposes. Derivatives with an N-terminal chlorambucil (B1668637) group have demonstrated antiproliferative activity in cultured breast cancer MCF-7 cells. dokumen.pub Similarly, compounds featuring a 5-[N,N-bis(2-chlorethyl)amine]-2,4-dinitrobenzoyl group have shown activity against hepatoma HEP G2 under hypoxic conditions. dokumen.pub These examples highlight how strategic modifications of terminal groups can impart specific biological activities, such as cytotoxicity, to the netropsin scaffold.

Comparative Analysis with Other Netropsin and Distamycin Derivatives

This compound and its analogues are part of a broader class of minor groove binders that includes natural products like netropsin and distamycin A, as well as numerous synthetic derivatives. Netropsin and distamycin A are known to bind selectively to AT-rich regions of DNA in the minor groove through a combination of hydrophobic interactions and hydrogen bonding. hznu.edu.cnwikipedia.orgdntb.gov.ua The presence of the 2-amino group of guanine (B1146940) sterically hinders their binding to G·C base pairs, conferring AT-selectivity. wikipedia.org The terminal amidine groups of these molecules are basic and contribute to their attraction to the DNA phosphodiester backbone. wikipedia.org

To enhance DNA binding and specificity, researchers have synthesized dimeric and trimeric forms of distamycin and netropsin, aiming to extend the DNA binding region from approximately 3 to 10 or more base pairs. wikipedia.org As mentioned, this compound and Pt*-bis-netropsin incorporate a cis-diammine-platinum group as a linker, distinguishing them from other bis-netropsins that use linkers such as triglycine or cadaverine. nih.gov

In terms of sequence recognition, Pt(II)-bridged bis-netropsin and bis-distamycin show a strong preference for the 5′-TTTTAAAA-3′ sequence compared to 5′-AAAATTTT-3′. wikipedia.org This enhanced sequence discrimination is less pronounced in the parent compounds and oligomethylene-bridged bis-netropsin. wikipedia.org

Carbocyclic analogues of netropsin, often referred to as lexitropsins, represent another class of derivatives. These compounds have been reported to exhibit lower toxicity and increased antibacterial, antiviral, and antitumor activity compared to distamycin. citeab.com Specific carbocyclic analogues, such as compounds 4–7, which feature aliphatic tetra- and hexamethylene chains, have demonstrated the ability to inhibit human topoisomerases I and II. citeab.com However, some carbocyclic analogues, like Compound 2 and its chlorambucil derivative, while showing antiproliferative and cytotoxic effects, bind more weakly to AT sequences than the extensively studied minor groove binders distamycin and netropsin. citeab.com

The role of water in DNA-ligand interactions is also a point of comparison. Structured water molecules are crucial for mediating interactions between small molecule ligands and the DNA minor groove, thereby enhancing binding affinity and biological activity. nih.gov Netropsin and distamycin achieve strong binding by displacing ordered water molecules. nih.gov However, differences in their interaction with water contribute to their distinct binding affinities. Distamycin, being more hydrophobic, interacts less with DNA-associated water than netropsin. This results in a more pronounced loss of distamycin mobility upon DNA binding, leading to a less favorable entropy and consequently lower affinity. nih.gov

In the context of antiproliferative activity, some newly synthesized netropsin and bis-netropsin analogues have shown promising results. For example, Compound 4A demonstrated an IC50 of 62.73 µM against MCF-7 breast cancer cells, while Netropsin itself showed 74.01% activity in an ethidium (B1194527) bromide assay. researchgate.net Dibenzene netropsin analogues 5A and 5B exhibited IC50 values of 24.43 µM and 40.73 µM, respectively, against MCF-7 cells. metu.edu.tr While these dibenzene analogues showed higher DNA binding affinity than tribenzene distamycin analogues, they did not inhibit DNA topoisomerases. metu.edu.tr

Table 2: Antiproliferative Activity and DNA Binding of Selected Netropsin and Bis-Netropsin Analogues

| Compound | Activity Type | Value (MCF-7 cells) researchgate.netmetu.edu.tr |

| Compound 4A | IC50 | 62.73 µM |

| Netropsin | DNA Binding (Ethidium Bromide Assay) | 74.01% |

| Compound 5A | IC50 | 24.43 µM |

| Compound 5B | IC50 | 40.73 µM |

Preclinical Research Pathways and Mechanistic Exploration

Investigation of Anticancer Activity in In Vitro Cellular Models (Mechanism-Focused)

The anticancer activity of Pt-Bis-netropsin has been primarily attributed to its interaction with DNA, a mechanism inherited from its constituent components: a platinum complex and bis-netropsin. The core of its mechanism lies in its function as a DNA minor groove binder, with a pronounced affinity for AT-rich sequences. nih.govnih.gov This binding is a critical first step that leads to the disruption of normal DNA-protein interactions and the inhibition of essential cellular processes.

The bifunctional nature of this compound, featuring two netropsin (B1678217) moieties, allows for a bidentate binding to the DNA, potentially spanning longer stretches of the minor groove than the parent netropsin molecule. nih.gov This enhanced binding can lead to significant alterations in DNA conformation. nih.gov

A key aspect of this compound's anticancer mechanism is its ability to inhibit topoisomerases, enzymes crucial for managing DNA topology during replication and transcription. nih.gov Specifically, bis-netropsin derivatives have been shown to be efficient catalytic inhibitors of human DNA topoisomerase I. nih.gov They can suppress topoisomerase I-linked DNA breaks in a sequence-specific manner, which is influenced by the ligand-induced structural changes in the DNA. nih.gov Furthermore, studies on bis-netropsin analogs have demonstrated their capacity to inhibit the catalytic activity of mammalian DNA topoisomerase II. nih.gov This dual inhibition of topoisomerase I and II contributes to its cytotoxic effects against cancer cells.

The cytotoxic properties of bis-netropsin derivatives have been evaluated in various cancer cell lines. For instance, a conjugate of bis-netropsin with an anthracenedione showed significant growth-inhibitory effects against murine L1210 leukemia and human MCF7 carcinoma cells in vitro. nih.gov

Table 1: Mechanistic Actions of this compound in Anticancer Activity

| Mechanistic Aspect | Description | Primary Molecular Target |

|---|---|---|

| DNA Binding | Binds to the minor groove of DNA, showing a preference for AT-rich sequences. The dual netropsin fragments allow for a strong, bidentate interaction. | DNA Minor Groove |

| Topoisomerase Inhibition | Acts as a catalytic inhibitor of both human DNA topoisomerase I and mammalian topoisomerase II, disrupting DNA replication and transcription. | Topoisomerase I & II |

| Induction of DNA Damage | The platinum component can form adducts with DNA, leading to structural distortions and contributing to cytotoxicity. | DNA |

Antiviral Mechanisms in Cell Culture Systems (e.g., HSV-1, Vaccinia Virus)

The antiviral activity of this compound and related bis-netropsin compounds has been demonstrated in cell culture systems against DNA viruses such as Herpes Simplex Virus Type 1 (HSV-1) and Vaccinia virus. nih.gov The underlying mechanism of this antiviral action is closely linked to the compound's ability to bind to the minor groove of viral DNA.

Research has shown that bis-netropsins possess a significantly higher antiviral activity compared to the parent netropsin molecule. nih.govnih.gov This enhanced activity is attributed to the bidentate binding of the two netropsin moieties to the DNA. The introduction of polymethylene linkers between the netropsin units has been found to markedly enhance the antivaccinia virus activity. nih.gov

A critical target for the antiviral action of this compound is the viral DNA replication process. Studies involving a cis-diammine Pt(II)-bridged bis-netropsin have identified a high-affinity binding site within pseudosymmetrical AT-rich nucleotide sequences in DNA fragments. nih.gov Specifically, the sequence 5'-TTTTAAAA-3' was identified as the strongest binding site. nih.gov This suggests that this compound can selectively target and bind to specific AT-rich regions within the viral genome, such as the origin of replication, thereby interfering with the initiation of viral DNA synthesis.

Table 2: Antiviral Activity of Bis-Netropsin Derivatives

| Virus | Observed Effect in Cell Culture | Proposed Mechanism of Action |

|---|---|---|

| Herpes Simplex Virus Type 1 (HSV-1) | Inhibition of viral replication. | Binding to AT-rich sequences in the viral DNA, potentially at the origin of replication, disrupting DNA synthesis. |

| Vaccinia Virus | Enhanced antiviral activity compared to parent compounds. | Strong binding to the minor groove of viral DNA, facilitated by the linked bis-netropsin structure. |

Research into Resistance Mechanisms (Molecular Level)

While specific studies on resistance mechanisms to this compound are not extensively documented, potential molecular-level resistance can be inferred from the mechanisms of its components: a platinum agent and a DNA minor groove binder.

Resistance to platinum-based drugs is a well-established clinical challenge and is multifactorial at the molecular level. nih.govcuni.czmdpi.com Key mechanisms include:

Reduced Drug Accumulation: Decreased influx or increased efflux of the platinum agent can lower its intracellular concentration. nih.govcuni.cz

Intracellular Inactivation: Increased levels of cellular thiols, such as glutathione (B108866), can bind to and inactivate the platinum compound. nih.govcuni.cz

Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly the nucleotide excision repair (NER) system, can efficiently remove platinum-DNA adducts, mitigating their cytotoxic effects. mdpi.comaacrjournals.org

Increased Tolerance to DNA Damage: Alterations in apoptotic signaling pathways can allow cells to survive despite the presence of DNA damage. nih.gov

For DNA minor groove binders, resistance can also arise through several mechanisms. nih.gov These may include:

Altered Drug-Target Interaction: Mutations in the DNA sequence of the binding site could reduce the affinity of the minor groove binder.

Transcriptional and DNA Repair Mechanisms: Resistance to some minor groove binders has been linked to transcriptional mechanisms and DNA repair pathways, such as transcription-coupled nucleotide excision repair (TC-NER). nih.gov

Given the hybrid nature of this compound, it is plausible that cancer or viral-infected cells could develop resistance through a combination of these mechanisms. For instance, a cell could simultaneously upregulate a platinum detoxification pathway and alter its DNA repair mechanisms to counteract the effects of both the platinum component and the DNA-binding bis-netropsin moiety.

Table 3: Potential Molecular Mechanisms of Resistance to this compound

| Component | Potential Resistance Mechanism | Molecular Basis |

|---|---|---|

| Platinum Moiety | Reduced intracellular concentration | Altered expression of drug transporters (influx/efflux pumps). nih.govcuni.cz |

| Enhanced drug inactivation | Increased levels of glutathione and other thiol-containing molecules. nih.govcuni.cz | |

| Increased DNA repair | Upregulation of NER and other DNA repair pathways. mdpi.comaacrjournals.org | |

| Bis-netropsin Moiety | Decreased binding affinity | Mutations in the target AT-rich DNA sequences. |

Potential for Combination Therapy Research (Preclinical)

The distinct yet complementary mechanisms of action of the platinum and bis-netropsin components of this compound suggest a potential for its use in combination with other therapeutic agents. Preclinical research in this area would aim to identify synergistic interactions that could enhance therapeutic efficacy or overcome resistance.

Given that this compound targets DNA and inhibits topoisomerases, it could potentially be combined with other anticancer drugs that act on different cellular pathways. For example, combining it with agents that inhibit cell signaling pathways crucial for cancer cell proliferation and survival could lead to a more potent antitumor effect. insidescientific.comnih.gov

In the context of antiviral therapy, combination strategies are often employed to increase efficacy and reduce the likelihood of developing drug-resistant viral strains. This compound, with its mechanism of targeting viral DNA, could potentially be combined with antiviral drugs that inhibit other stages of the viral life cycle, such as viral entry or the function of viral enzymes other than those involved in DNA replication.

Furthermore, there is a rationale for exploring combinations of this compound with other DNA-damaging agents. For instance, tumors that have developed resistance to certain DNA minor groove binders have been shown to become hypersensitive to other DNA damaging drugs like platinum complexes. nih.govnih.gov This suggests that a sequential or combination treatment strategy could be beneficial. Preclinical studies have shown that combinations of platinum drugs with various phytochemicals can result in synergistic effects in cancer cell lines. mdpi.com

The exploration of this compound in combination therapies remains a promising area for future preclinical research, with the potential to develop more effective treatment strategies for both cancer and viral infections. insidescientific.com

Advanced Biophysical and Computational Characterization of Pt Bis Netropsin Complexes

High-Resolution Structural Studies (e.g., X-ray Crystallography, NMR Spectroscopy) in Complex with DNA (as methodology for understanding binding modes)

High-resolution structural techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for elucidating the atomic-level details of ligand-DNA interactions. These methods provide a three-dimensional view of the complex, revealing critical information about binding geometry, specific contacts, and conformational changes in both the ligand and the DNA.

X-ray Crystallography offers a static, high-resolution picture of the complex in a crystalline state. For DNA-binding agents, this technique can precisely map the position of the ligand within the minor groove, identify specific hydrogen bonds between the ligand's amide groups and the A/T base pairs on the floor of the groove, and quantify changes in DNA helical parameters like groove width and propeller twist upon binding. researchgate.net While a specific crystal structure for a Pt-Bis-netropsin-DNA complex is not widely available in published literature, studies on the parent compound, netropsin (B1678217), and other dimeric analogues have established the paradigm for minor groove recognition. researchgate.net These studies show the ligand adopting a shape that is isohelical to the DNA minor groove, maximizing van der Waals contacts and forming key hydrogen bonds. researchgate.net

NMR Spectroscopy , conversely, provides structural and dynamic information on molecules in solution, which more closely mimics the physiological environment. 2D NMR techniques can identify protons that are in close proximity, allowing for the determination of the ligand's binding orientation (e.g., head-to-tail or tail-to-tail) and its specific contacts with the DNA bases and sugar-phosphate backbone. researchgate.net For this compound, NMR would be crucial for understanding the conformational flexibility of the platinum linker and how it influences the positioning of the two netropsin arms to span longer A/T-rich tracts. Although detailed high-resolution NMR structures of the this compound complex are not prevalent, other biophysical data, such as Circular Dichroism (CD) spectroscopy, have been used to infer its binding mode. These studies suggest that tail-to-tail linked bis-netropsins, including the platinum-bridged variant, can bind to DNA in a parallel-stranded hairpin form. tandfonline.com

The application of these high-resolution methods would be essential to definitively characterize the unique structural features imposed by the platinum linker in the this compound-DNA complex, providing a foundational blueprint for its mechanism of action.

Molecular Dynamics Simulations and Quantum Chemical Calculations for Interaction Modeling

Computational methods, including molecular dynamics (MD) simulations and quantum chemical calculations, serve as powerful complements to experimental studies by providing insights into the dynamics and energetics of ligand-DNA interactions.

Molecular Dynamics (MD) Simulations use classical mechanics to model the motions of atoms in a molecular system over time. For the this compound-DNA complex, MD simulations can reveal the stability of the bound state, the dynamic interplay between the ligand and the DNA, and the role of solvent and counter-ions in mediating the interaction. Such simulations allow for the calculation of binding free energies, which can predict sequence preference and binding affinity. Furthermore, they can be used to analyze conformational changes, such as the flexibility of the platinum linker and fluctuations in the width of the DNA minor groove. While extensive MD studies specifically focused on this compound are not widely documented, the methodologies and force fields (such as MMFF94 and AMBER) are well-established for modeling similar DNA-ligand systems. researchgate.net

Together, these computational approaches provide a dynamic and energetic perspective on the binding process that is inaccessible by experimental methods alone, enabling a more complete model of how this compound recognizes and interacts with its target DNA sequences.

Advanced Chemical Probing Techniques for DNA Recognition

To map the binding sites and understand the recognition preferences of this compound on long stretches of DNA, advanced chemical and biochemical probing techniques are employed. These methods provide sequence-level information about the ligand's location and binding footprint.

Footprinting Techniques , such as DNase I and hydroxyl radical footprinting, are standard methods for identifying ligand binding sites. researchgate.netnih.gov In these assays, a DNA-cleaving agent cuts the DNA backbone. Regions where this compound is bound are protected from cleavage, leaving a "footprint" that can be visualized by gel electrophoresis. These studies have shown that this compound preferentially binds to A/T-rich sequences, with a particularly strong affinity for sites such as 5'-TTTTAAAA-3'. nih.gov

A more advanced and highly specific probing technique has been developed that leverages the unique properties of the platinum atom within the ligand. researchgate.net This method, X-ray induced cleavage , provides a high-precision map of the ligand's location.

Mechanism: The platinum atom, having a high atomic number, selectively absorbs X-rays at a much higher rate than the atoms of the DNA.

Cleavage: This absorption of X-ray energy leads to the emission of Auger electrons from the platinum atom. These electrons have a very short path length and deposit their energy locally, causing sequence-specific double-strand breaks in the DNA sugar-phosphate backbone in the immediate vicinity of the platinum atom. researchgate.net

Resolution: This technique allows the position of the ligand to be determined with a precision of approximately one nucleotide, offering a significant improvement in resolution over conventional footprinting methods. researchgate.net

The table below summarizes the binding preferences of this compound as determined by these probing techniques.

| Probing Technique | High-Affinity Binding Sequence | Key Findings |

| DNase I Footprinting | 5'-TTTTAAAA-3' and other A/T-rich tracts | Identifies protected regions of several base pairs. nih.gov |

| Hydroxyl Radical Footprinting | A/T-rich sequences | Provides higher resolution footprinting of the ligand in the minor groove. researchgate.net |

| X-ray Induced Cleavage | Correlates with footprinting data | Pinpoints the location of the platinum atom to within one nucleotide. researchgate.netresearchgate.net |

These advanced probing methods are crucial for validating the sequence selectivity of this compound and provide essential data for understanding its biological activity.

Development of Novel Assays for Mechanistic Interrogation

To move beyond simple binding and probe the functional consequences of this compound's interaction with DNA, novel assays have been developed to interrogate specific biological mechanisms.

One such novel approach is the X-ray induced cleavage assay described previously. Beyond its use as a mapping tool, it serves as a mechanistic probe, confirming that the platinum atom is positioned deep within the minor groove, close enough to the DNA backbone to induce cleavage upon irradiation. researchgate.net

Another innovative assay was designed to investigate the potential antiviral activity of this compound by measuring its effect on viral DNA replication machinery. A Förster Resonance Energy Transfer (FRET)-based DNA unwinding assay was developed to monitor the activity of the herpes simplex virus type 1 (HSV-1) Origin Binding Protein (OBP), an enzyme essential for initiating viral DNA replication by unwinding the duplex at the origin of replication (OriS). nih.gov

Assay Principle: An oligonucleotide designed to mimic the A/T-rich region of the OriS is labeled with a FRET donor fluorophore at one end and a quencher at the other. In its hairpin (double-stranded) form, the donor and quencher are close, and fluorescence is low. When the OBP unwinds the DNA, the donor and quencher are separated, resulting in an increase in fluorescence over time.

Mechanistic Finding: The assay revealed that this compound significantly inhibits the ATP-dependent unwinding of the OriS duplex by OBP. nih.gov The presence of this compound increased the characteristic unwinding time (T₁) from approximately 114 minutes to 170 minutes, demonstrating that the ligand stabilizes the DNA duplex against enzymatic unwinding. nih.gov This provides a clear mechanistic basis for its observed antiviral properties.

Furthermore, the functional effects of the dimerization of netropsin have been explored using topoisomerase inhibition assays . While the parent monomer, netropsin, has little effect on topoisomerase activity, certain bis-netropsin analogues have been shown to be effective inhibitors of mammalian DNA topoisomerase I, capable of inducing specific DNA strand cleavage in the presence of the enzyme. This represents a distinct mechanism of action that is enabled by the dimeric structure of the ligand.

| Assay | Mechanism Interrogated | Key Finding for Bis-Netropsins |

| X-ray Induced Cleavage | Precise ligand positioning | The platinum atom is located in close proximity to the DNA backbone. researchgate.net |

| FRET-based DNA Unwinding | Inhibition of enzymatic activity | This compound slows the rate of DNA unwinding by HSV-1 OBP. nih.gov |

| Topoisomerase I Assay | Induction of DNA cleavage | Dimeric structure confers the ability to inhibit Topoisomerase I and trap the cleavable complex. |

These novel assays provide critical insights into the functional consequences of this compound binding, connecting its sequence-specific recognition to tangible biological effects.

Future Research Directions for Platinum Bridged Dna Ligands

Elucidating Nuances of Multimer Binding and Cooperative Interactions

Research into Pt-Bis-netropsin has revealed complex binding behaviors with DNA, demonstrating the formation of distinct complexes based on concentration and DNA sequence. Circular dichroism (CD) studies and thermodynamic characterization have shown that this compound can form two primary types of complexes with poly[d(AT)]•poly[d(AT)] and DNA oligomers containing 5'-CC(TA)nCC-3' sequences (where n = 4, 5, and 6). tandfonline.comgenesilico.pl

The first type involves the binding of this compound in an extended conformation, characterized by a saturating ratio of one bound this compound molecule per nine AT-base pairs. tandfonline.comgenesilico.plnih.gov The second type corresponds to the binding of this compound to DNA in a folded hairpin form. This hairpin complex reaches saturation when one this compound molecule is bound per four or five AT-base pairs. tandfonline.comgenesilico.plnih.gov The hairpin conformation is built upon a parallel side-by-side peptide motif that inserts into the minor DNA groove. tandfonline.comgenesilico.plnih.gov The minimal strong binding site for this compound when binding as a hairpin has been identified as the DNA duplex 5'-CGTATACG-3'. nih.gov These findings highlight the nuanced binding modes and potential cooperative interactions that dictate the compound's affinity and specificity for AT-rich DNA clusters, typically spanning 8 to 10 base pairs. researchgate.net

Table 1: this compound Binding Modes and Stoichiometries

| Binding Mode | Stoichiometry (this compound : AT-base pairs) | DNA Sequence Context |

| Extended | 1:9 | poly[d(AT)]•poly[d(AT)] |

| Hairpin | 1:4-5 | poly[d(AT)]•poly[d(AT)], 5'-CC(TA)nCC-3' (n=4,5,6) |

Further research is needed to fully elucidate the molecular mechanisms governing the transition between these binding modes and the precise nature of any cooperative interactions that enhance binding affinity or specificity.

Targeting Specific Gene Expression Pathways through DNA Binding

The ability of this compound to bind sequence-specifically to DNA positions it as a promising candidate for modulating gene expression. Minor groove-binding polyamides, including those based on netropsin (B1678217), offer a means to disrupt gene expression at predetermined sites within the genome. ucl.ac.uk By selectively targeting nucleic acids, these compounds can interfere with genetic processes, offering a strategy for treating viral diseases and cancers at the genetic level. nih.gov

Specifically, this compound has been shown to inhibit the unwinding of the herpes simplex virus type 1 (HSV1) origin of replication (OriS) duplex by the origin-binding protein (OBP), which is a DNA helicase encoded by the UL9 gene. tandfonline.comresearchgate.net This inhibition suggests a mechanism for the suppression of viral replication. tandfonline.comresearchgate.net More broadly, DNA binders can inhibit transcription and the activity of other DNA-dependent enzymes. nih.gov Studies on structurally similar bis-indoles have demonstrated their ability to inhibit DNA and RNA synthesis in bacteria, directly correlating with their DNA binding activity. nih.gov Future research will focus on precisely mapping the gene expression pathways affected by this compound and understanding the downstream cellular consequences of its DNA binding.

Development of Next-Generation Platinum-Netropsin Hybrid Molecules

The design and synthesis of next-generation platinum-netropsin hybrid molecules are a key area of future research, aiming to enhance their therapeutic potential. Early efforts involved attaching platinum warheads to netropsin and distamycin derivatives, which showed the ability to enhance the platination of poly(dA) tracts over poly(dG) tracts. nih.gov This approach has evolved to include the development of synthetic strategies compatible with solid-phase peptide synthesis, enabling the exploration of a wider range of platinum(II)-peptide conjugates. nih.gov

Various linkers, such as cis-diammine platinum and oligomethylene chains, have been successfully incorporated into bis-netropsin and distamycin molecules to cover and recognize extended AT-rich DNA blocks. psu.edu Beyond simple linkers, hybrid molecules have been designed by tethering known antitumor agents or their active moieties (e.g., alkylating groups like uramustine) to netropsin or distamycin frameworks. researchgate.net Another strategy involves replacing the pyrrole (B145914) rings within the netropsin or distamycin frameworks with other heterocycles, such as pyrazoles and benzofurans, to alter binding characteristics and specificity. researchgate.net Notable examples include the hybrid molecule MS-247, which incorporates an alkylating bis-(2-chloroethyl)aminophenyl group linked to a benzimidazole (B57391) and a netropsin precursor, demonstrating potent in vitro and in vivo antitumor activity. psu.edu Additionally, quinacrine-netropsin hybrid molecules have been shown to amplify C1027-induced DNA cleavage and apoptosis in tumor cell lines. acs.org The development of bis(2-aminoimidazoline) drugs, which are minor groove binders with high affinity and selectivity for AT-rich DNA, further illustrates the potential for designing compounds that inhibit transcription and other DNA-dependent enzymes. nih.gov

Exploration of Off-Target Interactions and Selectivity Profiling

A critical aspect of developing any therapeutic agent is a thorough understanding of its off-target interactions and precise selectivity profiling. While this compound exhibits a strong preference for AT-rich sequences in the DNA minor groove, further research is essential to comprehensively map any potential interactions with non-target DNA sequences, RNA, or proteins. The general concern that minor groove alkylation can lead to high levels of toxicity to normal cells underscores the importance of achieving high selectivity. psu.edu

Future research will leverage advanced structural biology and computational approaches to gain a clearer understanding of the molecular mechanisms involved in DNA recognition and the potential for unintended interactions. nih.gov Integrated efforts are crucial to enhance the selectivity of platinum-bridged DNA ligands and mitigate potential drug resistance or adverse effects. nih.gov This includes detailed studies on the binding kinetics and thermodynamics with a broader range of DNA sequences, including those with mismatches or unusual conformations, as well as investigations into interactions with cellular components beyond DNA.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Pt-Bis-netropsin?

- Methodological Answer : Synthesis typically involves reacting netropsin derivatives with platinum(II) salts under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Crystallography or X-ray absorption spectroscopy (XAS) may confirm platinum coordination geometry. Experimental protocols must detail reagent ratios, reaction kinetics, and purification steps to ensure reproducibility .

Q. Which standard assays are used to evaluate this compound’s DNA-binding affinity?

- Methodological Answer : Common assays include:

- Circular Dichroism (CD) Spectroscopy : Monitors conformational changes in DNA upon binding.

- Fluorescence Quenching : Measures displacement of ethidium bromide or other intercalators.

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., association/dissociation rates).

- Electrophoretic Mobility Shift Assay (EMSA) : Visualizes DNA-compplex formation. Controls should include untreated DNA and competitive ligands (e.g., distamycin A) .

Q. How should researchers validate the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies require:

- Accelerated Degradation Testing : Expose the compound to elevated temperatures (e.g., 40°C) and humidity (75% RH) over 4–12 weeks.

- HPLC Monitoring : Track degradation products at regular intervals.

- Bioactivity Retention : Post-storage cytotoxicity assays (e.g., IC50 in HeLa cells) confirm functional integrity. Storage recommendations (e.g., -20°C in argon atmosphere) should be empirically validated .

Advanced Research Questions

Q. How can contradictions in cytotoxicity data across different cancer cell lines be systematically resolved?

- Methodological Answer : Contradictions may arise from cell line-specific factors (e.g., membrane permeability, DNA repair efficiency). Address this by:

- Standardized Assay Conditions : Use identical culture media, incubation times, and passage numbers.

- Multi-Omics Profiling : Compare transcriptomic/proteomic profiles of resistant vs. sensitive cell lines to identify resistance markers (e.g., ABC transporters).

- Dose-Response Synergy Studies : Combine this compound with inhibitors of suspected resistance pathways (e.g., glutathione synthesis blockers) .